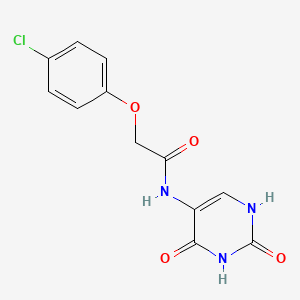

![molecular formula C19H22N2O4 B5544165 3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" is a compound with potential significance in various scientific and medicinal fields. Its structure implies a complex synthesis pathway and a rich array of chemical properties and reactions.

Synthesis Analysis

The synthesis of related benzofuran and oxazolidinone derivatives often involves hetero-Diels-Alder reactions, Mannich reactions, or cycloaddition reactions. For example, compounds with similar structures have been synthesized through reactions involving acrolein dimer and 1,3-dicarbonyl compounds, utilizing Lewis acid catalysts for the formation of benzofurans (Huang et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectral analyses, such as FTIR, 1HNMR, and 13CNMR, play crucial roles in confirming the molecular structure of synthesized compounds. The molecular structure of benzofuran derivatives, for instance, was confirmed through X-ray diffraction and spectral analyses, providing insights into the arrangement of atoms and the compound's stereochemistry (Bakr F. Abdel-Wahab et al., 2023).

Wissenschaftliche Forschungsanwendungen

Protective Groups and Chiral Auxiliaries

Oxazolidinones are widely recognized for their utility as protective groups for 1,2-amino alcohols and for the employment of chiral derivatives as chiral auxiliaries in synthetic chemistry. They facilitate the synthesis of stereochemically complex molecules by providing stereoselective control during the reaction processes. The study by Nogueira et al. (2015) elucidates the structural intricacies of oxazolidinecarbohydrazides, highlighting their role in weak hydrogen bonding and π-π stacking interactions, which are crucial for molecular assembly and recognition in chemical synthesis (Nogueira et al., 2015).

Antibacterial Agents

The research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, as explored by Mekky and Sanad (2020), demonstrates the potential of oxazolidinone derivatives as potent inhibitors of bacterial biofilm and MurB enzymes. These compounds show promise in addressing antibiotic resistance, a significant concern in contemporary medical research (Mekky & Sanad, 2020).

Synthesis of Complex Molecules

Oxazolidinones also serve as key intermediates in the synthesis of complex molecules. For instance, Couture and Warkentin (1997) discussed the generation of oxazolidin-2-ylidenes through thermolysis, leading to the formation of N-hydroxylated derivatives. This process underscores the versatility of oxazolidinones in creating diverse molecular structures, which is fundamental in the development of new materials and active pharmaceutical ingredients (Couture & Warkentin, 1997).

Molecular Structure Analysis

Further research highlights the importance of oxazolidinones in the study of molecular structures and interactions. For example, Aitken, Logan, and Slawin (2022) provided insights into the base-induced dimerization of 3-benzyloxazolidin-2-one, revealing significant aspects of hydrogen bonding and molecular assembly. These findings contribute to our understanding of chemical reactivity and the design of molecularly engineered materials (Aitken et al., 2022).

Electrooxidative Cyclization

The research by Okimoto et al. (2012) on the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group using oxazolidine derivatives highlights a novel method for synthesizing cyclobutane derivatives. This technique, which relies on the unique reactivity of oxazolidinones, opens new avenues for constructing cyclic compounds with potential applications in pharmaceuticals and materials science (Okimoto et al., 2012).

Zukünftige Richtungen

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one” and similar compounds could have potential applications in the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

3-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-12-3-4-15-13(2)17(25-16(15)11-12)18(22)20-7-5-14(6-8-20)21-9-10-24-19(21)23/h3-4,11,14H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFCWHBKJWDDDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)N4CCOC4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[(3,6-Dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)

![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)

![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)